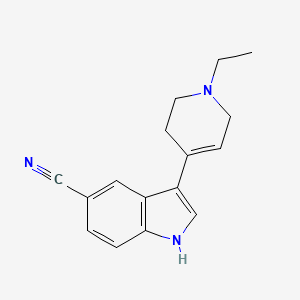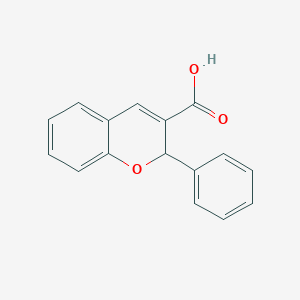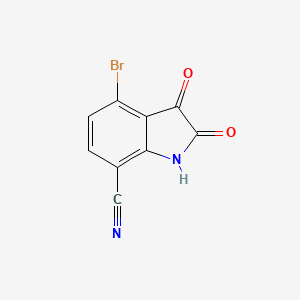
4-Bromo-2,3-dioxoindoline-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,3-dioxoindoline-7-carbonitrile is a specialized chemical compound with the molecular formula C9H3BrN2O2 and a molecular weight of 251.04 This compound is part of the indoline family and features a bromine atom, two oxo groups, and a nitrile group attached to the indoline core
Preparation Methods
The synthesis of 4-Bromo-2,3-dioxoindoline-7-carbonitrile typically involves the bromination of 2,3-dioxoindoline-7-carbonitrile. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-2,3-dioxoindoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
4-Bromo-2,3-dioxoindoline-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-dioxoindoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and oxo groups play a crucial role in its reactivity and binding affinity to target molecules. The nitrile group may also contribute to its biological activity by interacting with enzymes or receptors involved in various biochemical pathways .
Comparison with Similar Compounds
4-Bromo-2,3-dioxoindoline-7-carbonitrile can be compared with other similar compounds, such as:
2,3-Dioxoindoline-7-carbonitrile: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-Chloro-2,3-dioxoindoline-7-carbonitrile:
4-Fluoro-2,3-dioxoindoline-7-carbonitrile: Features a fluorine atom, which can significantly alter its chemical behavior and interactions.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1260657-76-8 |
|---|---|
Molecular Formula |
C9H3BrN2O2 |
Molecular Weight |
251.04 g/mol |
IUPAC Name |
4-bromo-2,3-dioxo-1H-indole-7-carbonitrile |
InChI |
InChI=1S/C9H3BrN2O2/c10-5-2-1-4(3-11)7-6(5)8(13)9(14)12-7/h1-2H,(H,12,13,14) |
InChI Key |
JHSLVKPMWJVZAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C#N)NC(=O)C2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


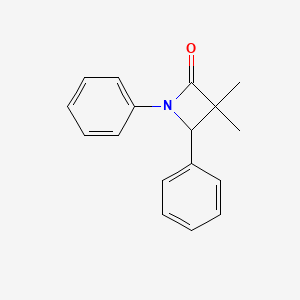

![4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860306.png)
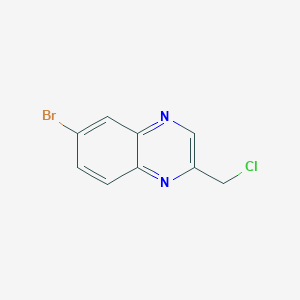
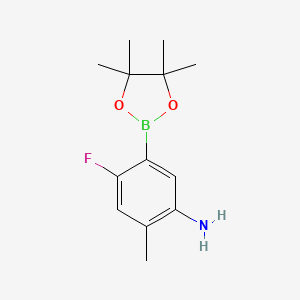

![3'-(trifluoromethyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carbonitrile](/img/structure/B11860355.png)
![12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B11860360.png)
![2-[(Naphthalen-2-yl)sulfanyl]pyrimidin-4-amine](/img/structure/B11860379.png)


